molecular formula C7H4N2O3S B11899846 4-Oxo-3,4-dihydrothieno[3,2-d]pyrimidine-2-carboxylic acid CAS No. 1029420-51-6

4-Oxo-3,4-dihydrothieno[3,2-d]pyrimidine-2-carboxylic acid

Cat. No.: B11899846
CAS No.: 1029420-51-6
M. Wt: 196.19 g/mol
InChI Key: URJNVYDYNROLIZ-UHFFFAOYSA-N
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Description

4-Oxo-3,4-dihydrothieno[3,2-d]pyrimidine-2-carboxylic acid is a heterocyclic compound that belongs to the thienopyrimidine family This compound is characterized by a fused ring system containing both sulfur and nitrogen atoms, which imparts unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxo-3,4-dihydrothieno[3,2-d]pyrimidine-2-carboxylic acid typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-aminothiophene-3-carboxylic acid with formamide under acidic conditions can yield the desired thienopyrimidine structure . The reaction conditions often require precise temperature control and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-Oxo-3,4-dihydrothieno[3,2-d]pyrimidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

    Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It has shown promise as an inhibitor of certain enzymes, making it a potential candidate for drug development.

    Medicine: The compound’s unique structure and reactivity make it a potential lead compound for the development of new therapeutic agents.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Oxo-3,4-dihydrothieno[3,2-d]pyrimidine-2-carboxylic acid involves its interaction with specific molecular targets. For instance, it has been identified as an inhibitor of the enzyme TrmD, which is involved in bacterial RNA modification . By binding to the active site of the enzyme, the compound can inhibit its activity, potentially leading to antibacterial effects. The molecular pathways involved in this inhibition are still under investigation, but the compound’s ability to interfere with essential biological processes highlights its potential as a therapeutic agent.

Comparison with Similar Compounds

4-Oxo-3,4-dihydrothieno[3,2-d]pyrimidine-2-carboxylic acid can be compared with other thienopyrimidine derivatives, such as:

Properties

IUPAC Name

4-oxo-3H-thieno[3,2-d]pyrimidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N2O3S/c10-6-4-3(1-2-13-4)8-5(9-6)7(11)12/h1-2H,(H,11,12)(H,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URJNVYDYNROLIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=C1N=C(NC2=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30731476
Record name 4-Oxo-1,4-dihydrothieno[3,2-d]pyrimidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30731476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1029420-51-6
Record name 4-Oxo-1,4-dihydrothieno[3,2-d]pyrimidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30731476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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